molecular formula C7H5BrN2O4 B14018220 Methyl 6-bromo-4-nitropyridine-3-carboxylate CAS No. 66092-64-6

Methyl 6-bromo-4-nitropyridine-3-carboxylate

Cat. No.: B14018220
CAS No.: 66092-64-6
M. Wt: 261.03 g/mol
InChI Key: CKBUMQTTXLEVFM-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-nitropyridine-3-carboxylate typically involves the bromination and nitration of pyridine derivatives. One common method includes the following steps:

    Bromination: Pyridine is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

    Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The resulting 6-bromo-4-nitropyridine-3-carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., hydrogen gas, tin(II) chloride), solvents (e.g., ethanol, water).

    Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: 6-bromo-4-aminopyridine-3-carboxylate.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 6-bromo-4-nitropyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-nitropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromo groups can influence the compound’s reactivity and binding affinity to these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-nitropyridine-3-carboxylate
  • Methyl 6-fluoro-4-nitropyridine-3-carboxylate
  • Methyl 6-iodo-4-nitropyridine-3-carboxylate

Uniqueness

Methyl 6-bromo-4-nitropyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The combination of the nitro and ester groups also provides a versatile platform for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

66092-64-6

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

methyl 6-bromo-4-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-3-9-6(8)2-5(4)10(12)13/h2-3H,1H3

InChI Key

CKBUMQTTXLEVFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1[N+](=O)[O-])Br

Origin of Product

United States

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